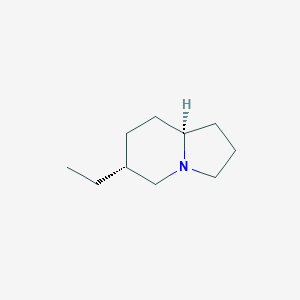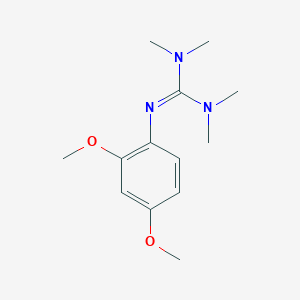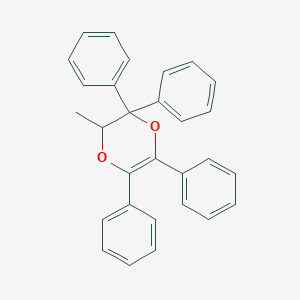![molecular formula C15H30N8O3 B14302797 1,4,6,9,12,14,19,21-Octaazabicyclo[7.7.7]tricosane-5,13,20-trione CAS No. 118090-03-2](/img/structure/B14302797.png)
1,4,6,9,12,14,19,21-Octaazabicyclo[7.7.7]tricosane-5,13,20-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4,6,9,12,14,19,21-Octaazabicyclo[7.7.7]tricosane-5,13,20-trione is a synthetic molecule known for its unique structural properties. This compound, often referred to as a tris-urea cryptand, is characterized by its slow proton exchange properties, making it valuable in various scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,6,9,12,14,19,21-Octaazabicyclo[777]tricosane-5,13,20-trione involves multiple stepsSpecific reaction conditions, such as temperature, solvent, and catalysts, are crucial to ensure the correct formation of the desired product .
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis of this compound on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
1,4,6,9,12,14,19,21-Octaazabicyclo[7.7.7]tricosane-5,13,20-trione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
1,4,6,9,12,14,19,21-Octaazabicyclo[7.7.7]tricosane-5,13,20-trione has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,4,6,9,12,14,19,21-Octaazabicyclo[7.7.7]tricosane-5,13,20-trione involves its ability to bind protons with high selectivity. This binding results in distinct NMR signals for each protonation state, allowing for precise pH measurements. The molecular targets and pathways involved include the interaction with protons and the resulting changes in the compound’s NMR signals .
Comparison with Similar Compounds
Similar Compounds
Tris-urea Cryptands: Similar in structure and function, these compounds also exhibit slow proton exchange properties.
Macrocyclic Compounds: These compounds share a similar bicyclic framework but may differ in their functional groups and specific applications.
Uniqueness
1,4,6,9,12,14,19,21-Octaazabicyclo[7.7.7]tricosane-5,13,20-trione is unique due to its exceptionally slow proton exchange on the NMR time scale, which is not commonly observed in other similar compounds. This property makes it particularly valuable for precise pH sensing applications .
Properties
| 118090-03-2 | |
Molecular Formula |
C15H30N8O3 |
Molecular Weight |
370.45 g/mol |
IUPAC Name |
1,4,6,9,12,14,19,21-octazabicyclo[7.7.7]tricosane-5,13,20-trione |
InChI |
InChI=1S/C15H30N8O3/c24-13-16-1-7-22-8-2-18-14(25)20-5-11-23(10-4-17-13)12-6-21-15(26)19-3-9-22/h1-12H2,(H2,16,17,24)(H2,18,20,25)(H2,19,21,26) |
InChI Key |
WEVWYSMEMRSUHI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCNC(=O)NCCN(CCNC(=O)N1)CCNC(=O)NCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3,3'-[(4-Methylphenyl)azanediyl]di(propane-1,2-diol)](/img/structure/B14302767.png)
![1-Methoxy-1-[(2,4,4-trimethylpentan-2-yl)peroxy]cyclohexane](/img/structure/B14302775.png)

